Zingerone

Catalog No.
S547805
CAS No.
122-48-5
M.F
C11H14O3
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zingerone

CAS Number

122-48-5

Product Name

Zingerone

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)butan-2-one

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C11H14O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h5-7,13H,3-4H2,1-2H3

InChI Key

OJYLAHXKWMRDGS-UHFFFAOYSA-N

SMILES

Array

solubility

Sparingly sol in water, petroleum ether; sol in ether, dil alkalies
Very soluble in ethyl ether
SOLUBILITY 1:1 IN 50% ALCOHOL
slightly soluble in water
moderately soluble (in ethanol)

Synonyms

0 paradol, 4-(4-hydroxy-3-methoxyphenyl)butan-2-one, vanillyl acetone, vanillylacetone, zingerone

Canonical SMILES

CC(=O)CCC1=CC(=C(C=C1)O)OC

The exact mass of the compound Zingerone is 194.0943 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sparingly sol in water, petroleum ether; sol in ether, dil alkaliesvery soluble in ethyl ethersolubility 1:1 in 50% alcoholslightly soluble in watermoderately soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15335. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Catechols - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Zingerone (4-(4-hydroxy-3-methoxyphenyl)-2-butanone) is a stable methoxyphenol derivative and alkanone, widely procured as an antioxidant, flavoring agent, and synthetic building block. Unlike its natural precursor 6-gingerol, which is a thermally sensitive oil, zingerone is a crystalline solid at room temperature (melting point ~40.5 °C) that exhibits structural stability at elevated temperatures and high solubility in organic solvents such as ethanol and ether [1]. Its molecular architecture, featuring both a phenolic hydroxyl group for radical scavenging and a methyl ketone moiety for versatile carbon-carbon bond formation, makes it a highly utilized starting material for synthesizing complex chalcone analogs and pharmaceutical intermediates [2].

Substituting zingerone with closely related methoxyphenols or crude ginger extracts often leads to manufacturing failures or escalated processing costs. 6-Gingerol, the primary in-class analog, undergoes rapid retro-aldol degradation and dehydration at temperatures above 80 °C, rendering it unsuitable for high-temperature extrusion or hot-melt formulation workflows[1]. Conversely, structural analogs like capsaicin provide similar phenolic antioxidant properties but possess extreme chemesthetic pungency (up to 16,000,000 Scoville Heat Units), necessitating stringent, high-cost personal protective equipment (PPE) and containment protocols during industrial handling [2]. Zingerone bypasses these limitations by offering a thermally stable, low-pungency profile that ensures batch-to-batch reproducibility without the overhead of hazardous material management.

Thermal Stability and Processability in High-Temperature Workflows

In thermal stability profiling, 6-gingerol exhibits significant degradation at temperatures exceeding 80 °C, converting rapidly into shogaols and zingerone via dehydration and retro-aldol cleavage [1]. In contrast, zingerone is the thermodynamically stable end-product of this heating process, maintaining its 4-(4-hydroxy-3-methoxyphenyl)-2-butanone backbone without further degradation under identical high-temperature conditions [2]. This thermodynamic stability prevents the unpredictable loss of active pharmaceutical ingredients (APIs) during heat-intensive manufacturing processes.

Evidence DimensionStructural integrity at >80 °C
Target Compound DataZingerone: Stable, no retro-aldol degradation
Comparator Or Baseline6-Gingerol: Rapid degradation into shogaols and hexanal
Quantified DifferenceZingerone provides near-total preservation of the active molecular structure at temperatures where 6-gingerol undergoes continuous decomposition.
ConditionsThermal stress testing at 80–120 °C in oleoresin or aqueous matrices

Ensures consistent active ingredient dosing and prevents batch failure in hot-melt processing, baking, or high-temperature chemical syntheses.

Occupational Safety and Handling: Pungency and Irritancy Reduction

Capsaicin, a structurally related vanilloid, is notorious for its extreme chemesthetic pungency, measuring approximately 16,000,000 Scoville Heat Units (SHU), which requires specialized containment during procurement and handling [1]. Zingerone, despite sharing the vanillyl group responsible for receptor interaction, exhibits a radically lower pungency profile of approximately 50,000 SHU [2]. This 320-fold reduction in irritancy eliminates the need for extreme hazardous material protocols while preserving the compound's utility as a bioactive phenolic agent.

Evidence DimensionPungency / Chemesthetic Irritancy (SHU)
Target Compound DataZingerone: ~50,000 SHU
Comparator Or BaselineCapsaicin: ~16,000,000 SHU
Quantified DifferenceZingerone is approximately 320 times less pungent than capsaicin.
ConditionsStandardized Scoville organoleptic testing and TRPV1 receptor activation profiling

Drastically lowers the cost of environmental health and safety (EHS) compliance, PPE, and specialized containment facilities during industrial scale-up.

Radical Scavenging Performance in High-Concentration Lipid Systems

Zingerone demonstrates robust free radical scavenging capabilities that scale effectively at higher concentrations, challenging standard synthetic antioxidants. In DPPH radical scavenging assays, zingerone exhibited significantly higher antioxidant capacity than Butylated hydroxytoluene (BHT) when tested at 1 mM and 10 mM concentrations [1]. While BHT is a common industrial baseline, zingerone's higher measured capacity at millimolar ranges makes it a highly effective, naturally derived alternative for stabilizing lipid-rich formulations against oxidative degradation.

Evidence DimensionDPPH Free Radical Scavenging Capacity
Target Compound DataZingerone: Significantly higher scavenging capacity at 1 mM and 10 mM
Comparator Or BaselineBHT: Lower scavenging capacity at equivalent 1 mM and 10 mM concentrations
Quantified DifferenceZingerone outperforms the synthetic standard BHT in radical neutralization at 1-10 mM dosing.
ConditionsDPPH in vitro assay at room temperature, 1-10 mM concentration range

Allows formulators to replace synthetic BHT with a naturally occurring, high-performance phenolic antioxidant in premium cosmetic and nutraceutical products.

Physical State and Handling in Solid-Dose Manufacturing

In solid-dose manufacturing, the physical state of the active ingredient dictates processing equipment and formulation strategy. 6-Gingerol is typically isolated as a viscous, pungent yellow oil, which complicates direct powder blending and requires specialized liquid-injection or encapsulation techniques[1]. Zingerone, however, presents as a crystalline solid with a melting point of approximately 40.5 °C [2]. This solid-state property allows for standard gravimetric weighing, dry milling, and direct incorporation into powder matrices before thermal processing.

Evidence DimensionPhysical state at standard room temperature (20–25 °C)
Target Compound DataZingerone: Crystalline solid (Melting point ~40.5 °C)
Comparator Or Baseline6-Gingerol: Viscous oil
Quantified DifferenceZingerone enables direct solid-phase handling, whereas 6-gingerol requires liquid-handling infrastructure.
ConditionsStandard ambient temperature and pressure (SATP)

Eliminates the need for liquid-handling equipment in dry-powder formulations, significantly reducing manufacturing complexity and equipment changeover times.

High-Temperature Nutritional and Food Formulations

Because 6-gingerol rapidly degrades into secondary metabolites above 80 °C, zingerone is the strictly indicated procurement choice for hot-melt extruded supplements, baked goods, and pasteurized functional beverages. Its thermal stability ensures that the final product retains its intended antioxidant and flavoring profile without unpredictable batch-to-batch variations [1].

Low-Irritancy Topical Cosmetics and Dermatologicals

In formulations requiring the antioxidant benefits of vanilloids without severe chemesthetic burning, zingerone replaces capsaicin. Its exceptionally low pungency (~50,000 SHU vs. 16,000,000 SHU) allows for safe topical application in anti-aging creams and lipid-based cosmetics, while simultaneously outperforming synthetic BHT in neutralizing free radicals at 1-10 mM concentrations[REFS-2, REFS-3].

Solid-Phase Pharmaceutical Synthesis

Zingerone’s physical state as a crystalline solid (melting point ~40.5 °C) makes it highly suitable for industrial chemical synthesis workflows. Unlike the viscous oil 6-gingerol, zingerone can be precisely weighed, dry-milled, and handled using standard solid-dose manufacturing equipment, serving as a reliable precursor for synthesizing complex chalcones and targeted therapeutic agents [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid with a spicy pungent odor like ginger; [Merck Index] Commercial substance: Yellowish liquid; [HSDB] Solid; [MSDSonline]
Solid
Yellowish to yellow-brown crystalline mass, sweet, spicy, warm, heavy floral, mildly animal balsamic, vanilla like odou

Color/Form

Crystals from acetone, petroleum ether, ether plus petroleum ether

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

194.094294304 Da

Monoisotopic Mass

194.094294304 Da

Boiling Point

187-188 °C @ 14 mm Hg
141.00 to 0.50 °C. @ 0.00 mm Hg

Flash Point

APPROX 102 °C

Heavy Atom Count

14

Taste

SHARP TASTE SIMILAR TO GINGER
SWEET, SPICY TASTE

Density

1.138-1.139 @ 25 °C

Odor

STRONG, PUNGENT ODOR REMINISCENT OF GINGER
SWEET, SPICY AROMA

Appearance

Solid powder

Melting Point

40.5 °C
41 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4MMW850892

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1412 of 1420 companies (only ~ 0.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

122-48-5

Metabolism Metabolites

ORAL OR IP ADMIN OF 100 MG/KG /TO RATS/ RESULTED IN URINARY EXCRETION...MAINLY AS GLUCURONIDE AND/OR SULFATE CONJUGATES. WHILST UNCHANGED ZINGERONE ACCOUNTED FOR 50-55% OF DOSE, REDN TO CARBINOL (11-13%) ALSO OCCURRED.
/AFTER ORAL OR IP ADMIN OF 100 MG/KG ZINGERONE TO RATS/ SIDE CHAIN OXIDN TOOK PLACE AT THE 3 FEASIBLE SITES, AND OXIDN IN 3-POSITION PREDOMINATED TO YIELD C-6--C-2 METABOLITES. IDENTIFIED METABOLITES ACCOUNTED FOR 95-97% OF DOSE.
BILIARY STUDIES AND INVESTIGATIONS WITH CECAL MICRO-ORGANISMS IN VITRO /IN RATS/ INDICATED THAT SEVERAL OF THE URINARY O-DEMETHYLATED METABOLITES /OF ZINGERONE/ WERE OF BACTERIAL ORIGIN.

Wikipedia

Zingerone

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Isolated from ginger root or prepared from vanillin and acetone followed by catalytic hydrogenation: Nomura, J Chem Soc 111, 769 (1917); Nomura, US patents 1,263,796 (1918), 1,306,710 (1919); Cotton, US patent 2,381,210 (1945 to Penn Coal Prod Co).

General Manufacturing Information

2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)-: ACTIVE
FEMA NUMBER 3124; IT IS USED IN NON-ALCOHOLIC BEVERAGES (6.9 PPM); ICE CREAM, ICES, ETC (7.8 PPM); CANDY (11 PPM); BAKED GOODS (11 PPM); CHEWING GUM (15 PPM).

Dates

Last modified: 08-15-2023
1: Ahmad B, Rehman MU, Amin I, Arif A, Rasool S, Bhat SA, Afzal I, Hussain I, Bilal S, Mir Mu. A Review on Pharmacological Properties of Zingerone (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone). ScientificWorldJournal. 2015;2015:816364. doi: 10.1155/2015/816364. Epub 2015 May 27. Review. PubMed PMID: 26106644; PubMed Central PMCID: PMC4461790.
2: Kumar L, Chhibber S, Kumar R, Kumar M, Harjai K. Zingerone silences quorum sensing and attenuates virulence of Pseudomonas aeruginosa. Fitoterapia. 2015 Apr;102:84-95. doi: 10.1016/j.fitote.2015.02.002. Epub 2015 Feb 20. PubMed PMID: 25704369.
3: Hsiang CY, Cheng HM, Lo HY, Li CC, Chou PC, Lee YC, Ho TY. Ginger and Zingerone Ameliorate Lipopolysaccharide-Induced Acute Systemic Inflammation in Mice, Assessed by Nuclear Factor-κB Bioluminescent Imaging. J Agric Food Chem. 2015 Jul 8;63(26):6051-8. doi: 10.1021/acs.jafc.5b01801. Epub 2015 Jun 24. PubMed PMID: 26073629.
4: Xie X, Sun S, Zhong W, Soromou LW, Zhou X, Wei M, Ren Y, Ding Y. Zingerone attenuates lipopolysaccharide-induced acute lung injury in mice. Int Immunopharmacol. 2014 Mar;19(1):103-9. doi: 10.1016/j.intimp.2013.12.028. Epub 2014 Jan 9. PubMed PMID: 24412620.
5: Choi JS, Bae WY, Park C, Jeong JW. Zingerone activates VMAT2 during MPP(+) -induced Cell Death. Phytother Res. 2015 Nov;29(11):1783-90. doi: 10.1002/ptr.5435. Epub 2015 Aug 17. PubMed PMID: 26282055.
6: Vinothkumar R, Vinothkumar R, Sudha M, Nalini N. Chemopreventive effect of zingerone against colon carcinogenesis induced by 1,2-dimethylhydrazine in rats. Eur J Cancer Prev. 2014 Sep;23(5):361-71. doi: 10.1097/CEJ.0b013e32836473ac. PubMed PMID: 23903760.
7: Cheong KO, Shin DS, Bak J, Lee C, Kim KW, Je NK, Chung HY, Yoon S, Moon JO. Hepatoprotective effects of zingerone on carbon tetrachloride- and dimethylnitrosamine-induced liver injuries in rats. Arch Pharm Res. 2016 Feb;39(2):279-91. doi: 10.1007/s12272-015-0696-2. Epub 2015 Dec 14. PubMed PMID: 26667466.
8: Kumar L, Chhibber S, Harjai K. Zingerone suppresses liver inflammation induced by antibiotic mediated endotoxemia through down regulating hepatic mRNA expression of inflammatory markers in Pseudomonas aeruginosa peritonitis mouse model. PLoS One. 2014 Sep 3;9(9):e106536. doi: 10.1371/journal.pone.0106536. eCollection 2014. PubMed PMID: 25184525; PubMed Central PMCID: PMC4159778.
9: Bae WY, Choi JS, Kim JE, Park C, Jeong JW. Zingerone suppresses angiogenesis via inhibition of matrix metalloproteinases during tumor development. Oncotarget. 2016 Jul 26;7(30):47232-47241. doi: 10.18632/oncotarget.10030. PubMed PMID: 27323807; PubMed Central PMCID: PMC5216937.
10: Kumar L, Chhibber S, Harjai K. Structural alterations in Pseudomonas aeruginosa by zingerone contribute to enhanced susceptibility to antibiotics, serum and phagocytes. Life Sci. 2014 Nov 4;117(1):24-32. doi: 10.1016/j.lfs.2014.09.017. Epub 2014 Sep 30. PubMed PMID: 25277943.
11: Hemalatha KL, Prince PS. Preventive effects of zingerone on altered lipid peroxides and nonenzymatic antioxidants in the circulation of isoproterenol-induced myocardial infarcted rats. J Biochem Mol Toxicol. 2015 Feb;29(2):63-9. doi: 10.1002/jbt.21668. Epub 2014 Sep 30. PubMed PMID: 25271244.
12: Song J, Fan HJ, Li H, Ding H, Lv Q, Hou SK. Zingerone ameliorates lipopolysaccharide-induced acute kidney injury by inhibiting Toll-like receptor 4 signaling pathway. Eur J Pharmacol. 2016 Feb 5;772:108-14. doi: 10.1016/j.ejphar.2015.12.027. Epub 2015 Dec 14. PubMed PMID: 26698392.
13: Rajan I, Narayanan N, Rabindran R, Jayasree PR, Manish Kumar PR. Zingerone protects against stannous chloride-induced and hydrogen peroxide-induced oxidative DNA damage in vitro. Biol Trace Elem Res. 2013 Dec;155(3):455-9. doi: 10.1007/s12011-013-9801-x. Epub 2013 Sep 5. PubMed PMID: 24006104.
14: Hemalatha KL, Stanely Mainzen Prince P. Antihyperlipidaemic, antihypertrophic, and reducing effects of zingerone on experimentally induced myocardial infarcted rats. J Biochem Mol Toxicol. 2015 Apr;29(4):182-8. doi: 10.1002/jbt.21683. Epub 2015 Jan 5. PubMed PMID: 25558849.
15: Yue HY, Jiang CY, Fujita T, Kumamoto E. Zingerone enhances glutamatergic spontaneous excitatory transmission by activating TRPA1 but not TRPV1 channels in the adult rat substantia gelatinosa. J Neurophysiol. 2013 Aug;110(3):658-71. doi: 10.1152/jn.00754.2012. Epub 2013 May 8. PubMed PMID: 23657286.
16: Kumaran N, Hayes RA, Clarke AR. Cuelure but not zingerone make the sex pheromone of male Bactrocera tryoni (Tephritidae: Diptera) more attractive to females. J Insect Physiol. 2014 Sep;68:36-43. doi: 10.1016/j.jinsphys.2014.06.015. Epub 2014 Jul 7. PubMed PMID: 25010549.
17: Hemalatha KL, Stanely Mainzen Prince P. A biochemical and 2, 3, 5-triphenyl tetrazolium chloride staining study on the preventive effects of zingerone (vanillyl acetone) in experimentally induced myocardial infarcted rats. Eur J Pharmacol. 2015 Jan 5;746:198-205. doi: 10.1016/j.ejphar.2014.10.057. Epub 2014 Nov 12. PubMed PMID: 25445034.
18: Hsiang CY, Lo HY, Huang HC, Li CC, Wu SL, Ho TY. Ginger extract and zingerone ameliorated trinitrobenzene sulphonic acid-induced colitis in mice via modulation of nuclear factor-κB activity and interleukin-1β signalling pathway. Food Chem. 2013 Jan 1;136(1):170-7. doi: 10.1016/j.foodchem.2012.07.124. Epub 2012 Aug 10. PubMed PMID: 23017409.
19: Banji D, Banji OJ, Pavani B, Kranthi Kumar Ch, Annamalai AR. Zingerone regulates intestinal transit, attenuates behavioral and oxidative perturbations in irritable bowel disorder in rats. Phytomedicine. 2014 Mar 15;21(4):423-9. doi: 10.1016/j.phymed.2013.10.007. Epub 2013 Nov 18. PubMed PMID: 24262066.
20: Muniandy Narayanan J, Jesudoss VA. Hepatoprotective potential of zingerone against nonalcoholic fatty liver disease in rats fed with fructose-enriched diet. Gen Physiol Biophys. 2016 Apr;35(2):185-94. doi: 10.4149/gpb_2015041. Epub 2016 Feb 26. PubMed PMID: 26915720.

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